

Application Notes and Protocols for Assessing Organ Viability Following Viaspan® Storage

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Compound of Interest

Compound Name: Viaspan

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Introduction

Viaspan® (also known as University of Wisconsin solution) has been a cornerstone in organ preservation, extending the viability of organs for transplantation.[1] Effective assessment of organ viability after storage in **Viaspan®** is critical to predict post-transplantation outcomes and to develop novel therapeutic interventions aimed at mitigating ischemia-reperfusion injury (IRI). These application notes provide detailed protocols for various techniques to assess the viability of organs preserved in **Viaspan®**, present quantitative data for comparison, and illustrate the underlying cellular damage pathways.

I. Quantitative Assessment of Organ Viability

The following tables summarize key quantitative parameters used to assess the viability of different organs after storage in **Viaspan®** or under similar cold storage conditions.

Table 1: Viability Assessment of Pancreas after **Viaspan®** Storage using Contrast-Enhanced Ultrasound (CEUS)

Perfusion Score	Mean Score for Successful Transplant	Mean Score for Graft Rejection/Failure	Reference
0-5 Visual Scale	4.0	1.5	[2]

Table 2: Perfusate Biomarkers for Liver Viability Assessment During Machine Perfusion (Following Cold Storage)

Biomarker	Viability Threshold	Time Point	Reference
Lactate	<2.5 mmol/L	Within 3-4 hours of NMP	[1] [3]
pH	>7.30	Within 4 hours of NMP	[1] [3]
Alanine Aminotransferase (ALT)	< 7000 U/L	Within 2 hours of NMP	[3]
Aspartate Aminotransferase (AST)	< 10,000 U/L	Within 2 hours of NMP	[3]
Biliary Bicarbonate	>18 mmol/L	During NMP	[4]
Biliary pH	>7.48	During NMP	[4]
Biliary/Perfusate Glucose Ratio	<0.67	During NMP	[4]

NMP: Normothermic Machine Perfusion

Table 3: Machine Perfusion Parameters for Kidney Viability Assessment

Parameter	Correlation with Outcome	Finding	Reference
Renal Resistance	Independent risk factor for Delayed Graft Function (DGF) and 1-year graft survival, but with low predictive accuracy.	Higher resistance is associated with poorer outcomes.	[4]
Whole Organ Oxygen Consumption Rate (WOOCR)	Differentiates between healthy and damaged organs.	An average WOOCR of 158 nmol/min/g was measured in healthy kidneys on HMP.	[5]

HMP: Hypothermic Machine Perfusion

Table 4: Cellular Viability Markers

Marker	Technique	Observation	Significance	Reference
ATP Levels	31P-NMR Spectroscopy, Biochemical Assays	ATP levels decline linearly with storage time. Recovery of ATP post-preservation is linked to viability.	Direct predictor of organ quality.	[6][7][8]
Apoptosis	TUNEL Assay	Increased number of TUNEL-positive cells indicates significant apoptotic cell death.	Quantifies a key mode of cell death in IRI.	[9][10][11]

II. Experimental Protocols

Protocol 1: Contrast-Enhanced Ultrasound (CEUS) for Pancreas Viability

This protocol is adapted from a study assessing pancreas viability post-**Viaspan**® storage.[\[2\]](#)

Materials:

- Ultrasound machine with a linear probe (e.g., iU22, Philips)
- Ultrasound contrast agent (e.g., SonoVue®, Bracco)
- **Viaspan**® solution
- 16-gauge cannula
- Syringes

Procedure:

- Place the harvested pancreas in **Viaspan**® solution.
- Perform a baseline conventional ultrasound to assess the parenchyma, which should appear as homogenous soft tissue.[\[2\]](#)
- Cannulate the donor pancreas arterial supply with a 16-gauge cannula and infuse with **Viaspan**® solution.[\[2\]](#)
- Slowly inject 2 mL of the ultrasound contrast agent (e.g., SonoVue®).[\[2\]](#)
- Immediately begin scanning the pancreas using a low mechanical index ($MI < 0.2$) nonlinear imaging mode to visualize the microbubble enhancement.[\[2\]](#)[\[12\]](#)
- Observe the perfusion of the entire organ in real-time.
- Score the perfusion visually on a scale of 0 to 5, where 0 represents no perfusion and 5 represents homogenous, robust perfusion throughout the entire organ. This should be done

by at least two independent observers to ensure objectivity.[2]

Protocol 2: Perfusate Analysis for Liver Viability During Normothermic Machine Perfusion (NMP)

This protocol outlines the analysis of key biomarkers from the perfusate of a liver undergoing NMP after a period of static cold storage in **Viaspan®**.

Materials:

- NMP circuit
- Blood gas and chemistry analyzer
- Spectrophotometer
- Reagents for LDH, AST, and ALT assays
- Syringes and collection tubes

Procedure:

- Following static cold storage in **Viaspan®**, connect the liver to the NMP circuit.
- Commence NMP according to the manufacturer's protocol.
- Collect perfusate samples from the arterial and venous lines at regular intervals (e.g., every 30-60 minutes) for the first 4 hours of perfusion.
- Immediately analyze the samples for pH, lactate, and glucose using a blood gas and chemistry analyzer.
- Centrifuge a portion of the collected perfusate to separate any cellular debris.
- Use the supernatant to measure the activity of liver enzymes (AST, ALT, LDH) using a spectrophotometer and commercially available assay kits. Follow the kit manufacturer's instructions for the assay procedure.

- Record and tabulate the results over time to observe trends, such as lactate clearance and stabilization of enzyme levels.

Protocol 3: Histological Assessment of Organ Injury

This protocol provides a general framework for the histological evaluation of tissue biopsies from organs preserved in **Viaspan®**.

Materials:

- 10% neutral buffered formalin
- Ethanol series (70%, 95%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Glass slides
- Hematoxylin and Eosin (H&E) stains
- Light microscope

Procedure:

- Obtain a small tissue biopsy from the organ immediately after the preservation period.
- Fix the tissue sample in 10% neutral buffered formalin for at least 24 hours.
- Dehydrate the fixed tissue by sequential immersion in increasing concentrations of ethanol.
- Clear the tissue with xylene.
- Infiltrate and embed the tissue in paraffin wax.
- Section the paraffin-embedded tissue at a thickness of 4-5 μm using a microtome.

- Mount the sections on glass slides.
- Deparaffinize and rehydrate the sections.
- Stain the sections with Hematoxylin and Eosin (H&E).
- Dehydrate the stained sections and mount with a coverslip.
- Examine the slides under a light microscope to assess for signs of injury, such as cellular swelling, necrosis, apoptosis, inflammation, and vascular congestion.[\[13\]](#)
- Utilize a semi-quantitative scoring system (e.g., 0 = no injury, 1 = mild, 2 = moderate, 3 = severe) to grade the extent of different types of injury.[\[13\]](#)[\[14\]](#)

Protocol 4: TUNEL Assay for Detection of Apoptosis

This protocol provides a general workflow for performing a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay on tissue sections from preserved organs.

Materials:

- TUNEL assay kit (fluorescent or colorimetric)
- Paraffin-embedded tissue sections on slides
- Xylene and ethanol series for deparaffinization
- Proteinase K
- Permeabilization solution (e.g., Triton X-100)
- DNase I (for positive control)
- Nuclease-free water
- Mounting medium with a nuclear counterstain (e.g., DAPI)
- Fluorescence or light microscope

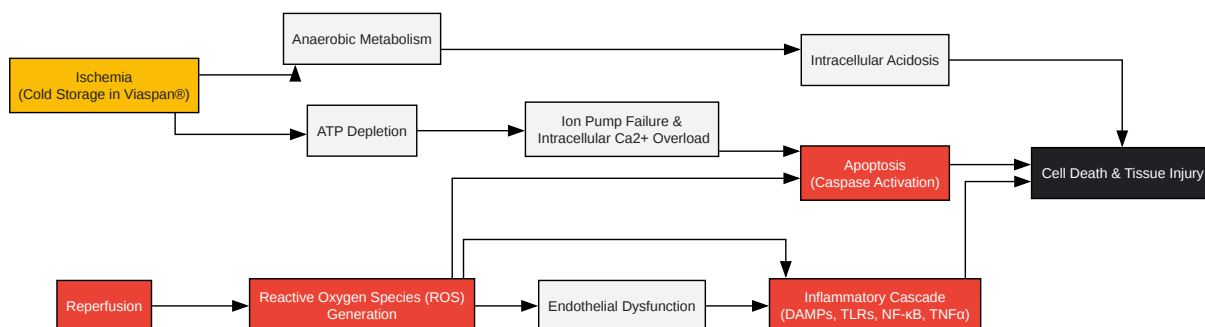
Procedure:

- **Sample Preparation:** Deparaffinize and rehydrate the tissue sections.
- **Permeabilization:** Incubate the sections with Proteinase K to retrieve antigenic sites.[\[15\]](#)
- **Controls:** Prepare a positive control by treating a slide with DNase I to induce DNA breaks, and a negative control by omitting the TdT enzyme during the labeling step.[\[15\]](#)
- **Labeling:** Incubate the sections with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the kit manufacturer's instructions. This should be done in a humidified chamber, protected from light if using a fluorescent label.[\[9\]](#)
- **Detection:**
 - For fluorescent kits, wash the slides and counterstain the nuclei with a stain like DAPI.
 - For colorimetric kits, follow the manufacturer's instructions for substrate addition and color development, then counterstain with a suitable stain like hematoxylin.
- **Mounting and Imaging:** Mount the slides with an appropriate mounting medium.[\[9\]](#)
- **Analysis:** Visualize the slides using a fluorescence or light microscope. Apoptotic cells will show a positive signal (e.g., bright green fluorescence or brown staining) in the nucleus. Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.

III. Signaling Pathways and Experimental Workflows

Signaling Pathways in Ischemia-Reperfusion Injury (IRI)

Cold storage in **Viaspan®** slows down metabolic processes but does not completely halt cellular activity, leading to a state of ischemia. Upon reperfusion, the reintroduction of oxygen triggers a cascade of events known as ischemia-reperfusion injury (IRI), which is a major determinant of organ viability.

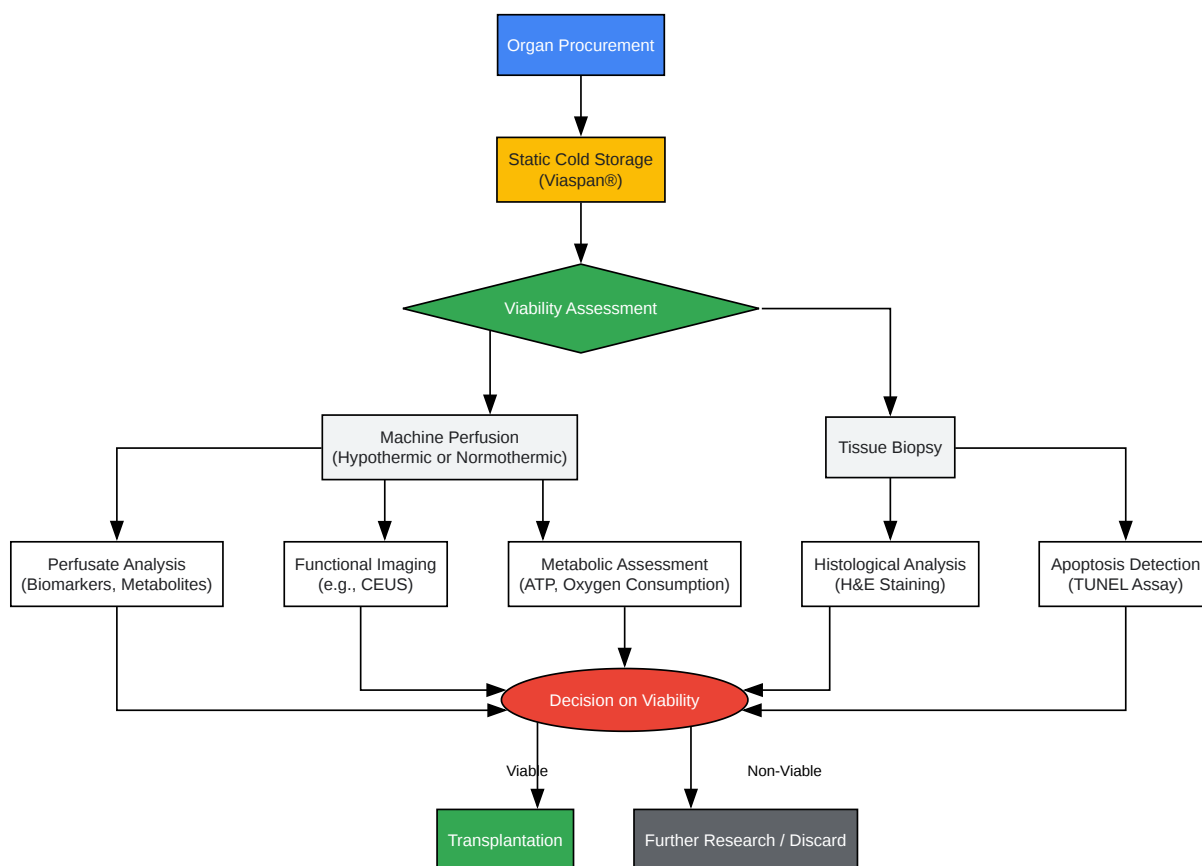


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Figure 1. Simplified signaling pathway of ischemia-reperfusion injury.

Experimental Workflow for Organ Viability Assessment

The following diagram illustrates a comprehensive workflow for assessing organ viability after **Viaspan®** storage, incorporating multiple techniques.



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Figure 2. Comprehensive workflow for organ viability assessment.

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